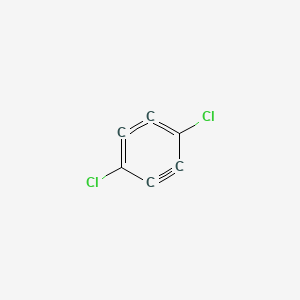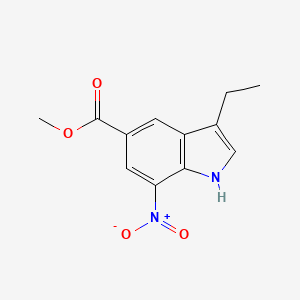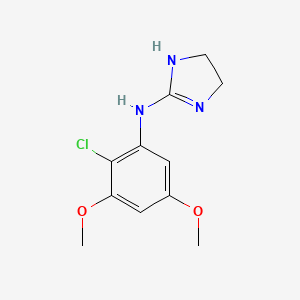
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C6Cl2 It is characterized by the presence of two chlorine atoms attached to a cyclohexatriene ring with an additional alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne typically involves the chlorination of cyclohexa-1,2,3-triene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 1 and 4 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexatriene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient chlorination while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclohexadienones.
Reduction: Reduction reactions can lead to the formation of cyclohexadienes with reduced chlorine content.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated cyclohexadienones.
Reduction: Cyclohexadienes with varying degrees of chlorination.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation to better understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichlorocyclohexa-1,2,3-trien-5-yne
- 1,3-Dichlorocyclohexa-1,2,3-trien-5-yne
- 1,4-Dichlorocyclohexane
Uniqueness
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is unique due to its specific substitution pattern and the presence of an alkyne group
Propriétés
Numéro CAS |
557768-10-2 |
|---|---|
Formule moléculaire |
C6Cl2 |
Poids moléculaire |
142.97 g/mol |
InChI |
InChI=1S/C6Cl2/c7-5-1-2-6(8)4-3-5 |
Clé InChI |
DEBZPVQTOCVVMM-UHFFFAOYSA-N |
SMILES canonique |
C1#CC(=C=C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)


![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)

